molecular formula C9H12FNO B13318135 3-(5-Fluoropyridin-3-yl)butan-2-ol

3-(5-Fluoropyridin-3-yl)butan-2-ol

Cat. No.: B13318135
M. Wt: 169.20 g/mol
InChI Key: CHTPYBFYVJEAPT-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C9H12FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)butan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-3-yl)butan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the 5-position of the pyridine ring can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)butan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(7(2)12)8-3-9(10)5-11-4-8/h3-7,12H,1-2H3

InChI Key

CHTPYBFYVJEAPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)F)C(C)O

Origin of Product

United States

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